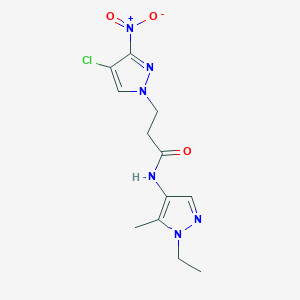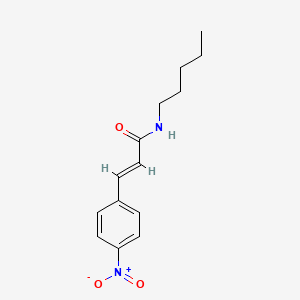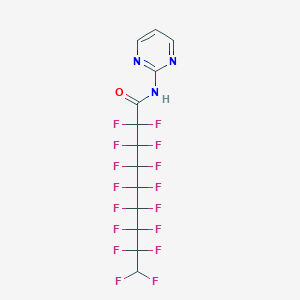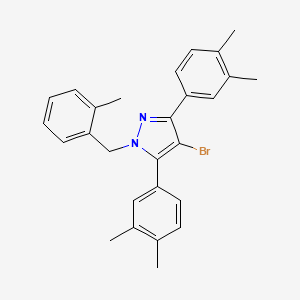
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration and chlorination: The pyrazole ring is then nitrated and chlorinated to introduce the nitro and chloro groups.
Amide formation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with various nucleophiles to introduce different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-(4-AMINO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: Used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Anti-inflammatory: Some derivatives have shown anti-inflammatory properties.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Dyes and Pigments: Pyrazole derivatives are used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE would depend on its specific application. Generally, pyrazole derivatives exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-CHLORO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE: Lacks the nitro group.
3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE: Lacks the chloro group.
Uniqueness
The presence of both chloro and nitro groups in 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H15ClN6O3 |
|---|---|
Poids moléculaire |
326.74 g/mol |
Nom IUPAC |
3-(4-chloro-3-nitropyrazol-1-yl)-N-(1-ethyl-5-methylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C12H15ClN6O3/c1-3-18-8(2)10(6-14-18)15-11(20)4-5-17-7-9(13)12(16-17)19(21)22/h6-7H,3-5H2,1-2H3,(H,15,20) |
Clé InChI |
PSDLHNALAXPYOZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930940.png)
![4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B10930941.png)

![Methyl 6-tert-butyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10930952.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10930957.png)

![Methyl 6-tert-butyl-2-({[2-(2,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10930965.png)

![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930970.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B10930980.png)
![3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B10930983.png)
![N-(3-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B10930989.png)
![11-(difluoromethyl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10930990.png)

